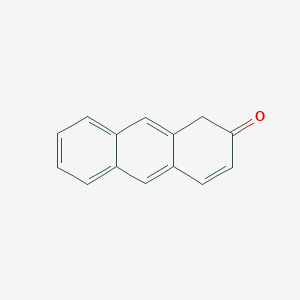
2(1H)-Anthracenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Anthracenone is an organic compound belonging to the class of anthracene derivatives It is characterized by a ketone functional group attached to the anthracene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Anthracenone typically involves the oxidation of anthracene. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes anthracene to this compound under controlled conditions. Another approach involves the use of potassium permanganate (KMnO4) in an alkaline medium, which also yields this compound with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the oxidation of anthracene in the presence of oxygen. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions: 2(1H)-Anthracenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of anthraquinone, a compound with significant industrial importance.
Reduction: Reduction of this compound using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of anthracen-2-ol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Major Products:
Oxidation: Anthraquinone.
Reduction: Anthracen-2-ol.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
2(1H)-Anthracenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving photochemical reactions.
Biology: Research has explored its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Anthracenone involves its interaction with molecular targets through its ketone functional group. This interaction can lead to the formation of reactive oxygen species (ROS) when exposed to light, making it useful in photodynamic therapy. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
類似化合物との比較
Anthracene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Anthraquinone: Contains two ketone groups, making it more oxidized and chemically distinct from 2(1H)-Anthracenone.
Phenanthrene: A structural isomer of anthracene, but with different chemical properties due to its fused ring system.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly its ability to undergo selective oxidation and reduction reactions. Its ketone functional group also allows for diverse chemical modifications, making it a versatile compound in organic synthesis and industrial applications.
特性
CAS番号 |
108121-79-5 |
|---|---|
分子式 |
C14H10O |
分子量 |
194.23 g/mol |
IUPAC名 |
1H-anthracen-2-one |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-8H,9H2 |
InChIキー |
WIGJKQWSXRGQBN-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=CC2=CC3=CC=CC=C3C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


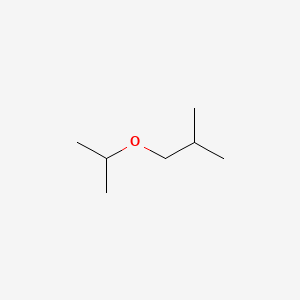
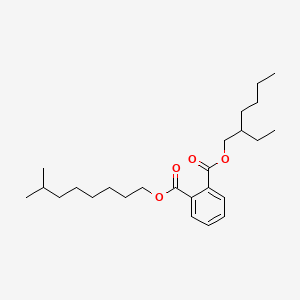
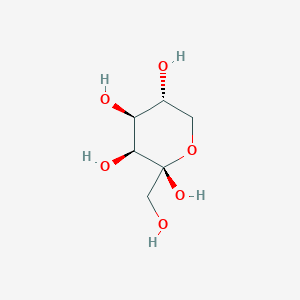
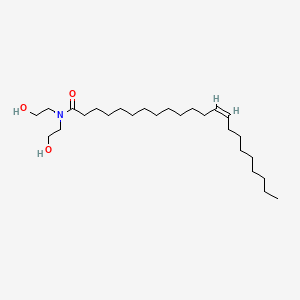
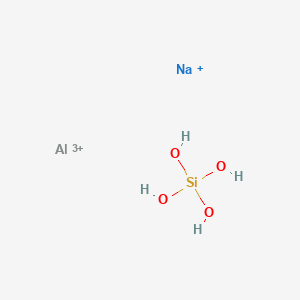
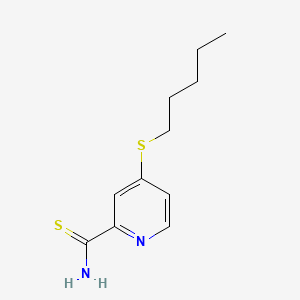


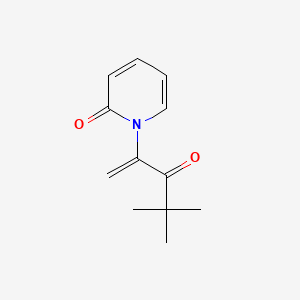

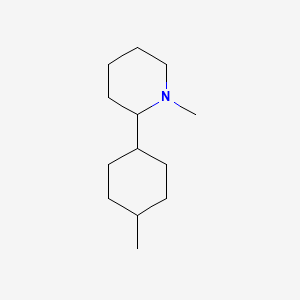
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)

![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
